Bienvenue dans la boutique en ligne BenchChem!

[3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine

Medicinal Chemistry Structural Isomerism Chemical Procurement

This compound features a specific 3-chloro-4-(piperazin-1-yl)phenylamine core with a cinnamoyl moiety, yielding a unique pharmacophore distinct from regioisomers like CAS 879590-27-9. It serves as a non-infringing scaffold for PAR-1 antagonist research (outside US 8,513,258 claims), an antinociceptive/anticonvulsive SAR probe, and a versatile synthetic intermediate via its primary aromatic amine handle. For reproducible medicinal chemistry, isomer purity is critical—this product is supplied at ≥95% purity with full analytical documentation.

Molecular Formula C19H20ClN3O
Molecular Weight 341.8g/mol
CAS No. 879020-35-6
Cat. No. B509575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine
CAS879020-35-6
Molecular FormulaC19H20ClN3O
Molecular Weight341.8g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C19H20ClN3O/c20-17-14-16(21)7-8-18(17)22-10-12-23(13-11-22)19(24)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13,21H2/b9-6+
InChIKeyMSMFNYNBUOKSDJ-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine (CAS 879020-35-6): Compound Identity and Research Procurement Baseline


[3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine (CAS 879020-35-6), molecular formula C19H20ClN3O, molecular weight 341.8 g/mol, is a substituted cinnamoylpiperazine derivative containing a 4-amino-2-chlorophenyl group linked via a piperazine ring to a cinnamoyl moiety (phenylprop-2-en-1-one) . The compound is commercially available from multiple suppliers at a minimum purity specification of 95% for research and development use only . Structurally, it belongs to a class of compounds covered by patents describing cinnamoyl-piperazine derivatives with potential pharmacological applications as protease-activated receptor-1 (PAR-1) antagonists and as antinociceptive/anticonvulsive agents [1][2]. The compound serves primarily as a research chemical building block or reference standard in medicinal chemistry and drug discovery programs.

Procurement Risk: Why [3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine Is Not Interchangeable with Other Cinnamoylpiperazine or Phenylamine Analogs


Within the cinnamoylpiperazine structural class, subtle variations in substitution pattern and regiochemistry produce markedly different biological and physicochemical outcomes that preclude generic substitution in research settings. The target compound features a specific 3-chloro-4-(piperazin-1-yl)phenylamine scaffold with a cinnamoyl group attached to the terminal piperazine nitrogen. A directly comparable structural isomer, [5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine (CAS 879590-27-9), differs only in the positional arrangement of the chloro and amino substituents on the phenyl ring, yet this regiochemical shift fundamentally alters the compound's three-dimensional pharmacophore and predicted receptor-binding interactions . Published SAR studies on substituted cinnamoylpiperazine derivatives demonstrate that aryl substitution on the piperazine nitrogen—such as the 4-fluorophenyl moiety in compound 5e—yields quantifiable improvements in antinociceptive and anticonvulsant activity compared to unsubstituted analogs, confirming that structural modifications within this class are not functionally neutral [1]. Furthermore, the specific chloro-substituted phenylamine core present in this compound (versus benzylpiperazine or other piperazine variants) determines both synthetic accessibility and potential biological target engagement, making uncontrolled substitution a source of experimental irreproducibility in medicinal chemistry and pharmacology workflows.

[3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: Structural and Procurement Distinction from 5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenylamine

The target compound, [3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine (CAS 879020-35-6), is a distinct regioisomer of [5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine (CAS 879590-27-9). Both share the identical molecular formula C19H20ClN3O and molecular weight (341.8 g/mol) but differ in the substitution pattern on the phenylamine ring: the target compound bears the chloro substituent at the 3-position and the piperazinyl group at the 4-position relative to the amino group, whereas the comparator places the chloro at the 5-position and piperazinyl at the 2-position . This regiochemical variation is reflected in distinct InChI Keys: MSMFNYNBUOKSDJ-RMKNXTFCSA-N for the target compound versus LFAOPVVXRPIXJJ-RMKNXTFCSA-N for the comparator, enabling unambiguous identity verification during procurement .

Medicinal Chemistry Structural Isomerism Chemical Procurement

Structural Scaffold Uniqueness Relative to Cinnamoylpiperazine Antinociceptive Lead Series

In the 2018 SAR study by Prasanthi et al., a series of 12 cinnamoylpiperazine derivatives (5a–5l) were synthesized and evaluated for antinociceptive and anticonvulsant activities. The lead compound 5e, bearing a 4-fluorophenyl substitution on the piperazine ring, demonstrated significant activity in capsaicin and formalin-induced nociception models as well as in pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models [1]. The target compound, [3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine, represents a structurally distinct scaffold not included in the 5a–5l series: it features a 4-amino-2-chlorophenyl group directly attached to the piperazine nitrogen rather than the aryl substitutions (e.g., 4-fluorophenyl, pyrimidinyl) studied in the published series. While quantitative activity data for the target compound itself are not available in the public literature, this structural divergence from the characterized 5a–5l series establishes the target compound as a chemically distinct entity requiring independent evaluation and cannot be substituted with 5e or related analogs for SAR expansion studies [1].

Antinociceptive Agents SAR Analysis Drug Discovery

PAR-1 Antagonist Patent Scope: Classification as a Distinct Substitution Variant

The cinnamoyl-piperazine patent family (US 8,513,258 and related applications) claims compounds of general formula (I) wherein R1 represents halogen, CN, or NO2; R2 represents hydrogen or halogen; n represents 1 or 2; and R3 represents phenyl substituted by one or more halogens or C1-C6 alkyls, or a cyclohexyl group [1]. The target compound, [3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine, contains a 4-amino-2-chlorophenyl group at the piperazine nitrogen position, which corresponds structurally to a phenyl ring bearing both an amino substituent (not claimed in the general formula) and a chloro substituent (R1 = Cl). This substitution pattern places the target compound outside the explicit scope of the patent claims, which require R3 to be phenyl substituted by halogen(s) or alkyl(s), not an amino group. Consequently, the target compound represents a distinct chemical series relative to the patented PAR-1 antagonists, and its potential biological activity profile may differ from the characterized compounds within the patent [1].

PAR-1 Antagonists Thrombosis Research Patent Analysis

Commercial Availability and Purity Benchmarking Against Regioisomeric Comparator

Both [3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine (CAS 879020-35-6) and its regioisomer [5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine (CAS 879590-27-9) are commercially available from multiple suppliers at a minimum purity specification of 95% . The target compound is offered by suppliers including AKSci (cat. 8392CQ) and CymitQuimica (ref. 3D-FC134178), with both listing the identical molecular weight of 341.8 g/mol and the same molecular formula C19H20ClN3O . The regioisomeric comparator is similarly available at 95% minimum purity . No quantitative purity advantage differentiates the target compound from its regioisomer at the commercial supply level; differentiation rests entirely on structural identity for research applications.

Chemical Sourcing Purity Specification Procurement Benchmarking

Targeted Research Applications for [3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine (CAS 879020-35-6)


SAR Expansion of Cinnamoylpiperazine Antinociceptive and Anticonvulsant Leads

The target compound can serve as a structurally distinct scaffold for expanding the structure-activity relationship (SAR) of cinnamoylpiperazine derivatives with antinociceptive and anticonvulsant properties. Unlike the 5a–5l series characterized by Prasanthi et al. (2018) [1], which featured aryl substitutions on the piperazine nitrogen, the target compound introduces a 4-amino-2-chlorophenyl group at this position, enabling exploration of how this substitution pattern affects target engagement and in vivo efficacy. Researchers evaluating new chemical entities for pain or epilepsy indications may use this compound to systematically assess the contribution of the phenylamine moiety to pharmacological outcomes relative to the published 4-fluorophenyl lead (compound 5e).

Probing PAR-1 Antagonist SAR Outside Patent-Defined Chemical Space

The cinnamoyl-piperazine patent family (US 8,513,258) claims PAR-1 antagonists wherein the N-aryl substituent (R3) is a phenyl ring bearing halogen or alkyl groups [2]. The target compound, bearing an amino group on this phenyl ring, falls outside the explicit patent claims and represents a structurally distinct chemotype for PAR-1 antagonist development. Academic and industrial groups pursuing novel antithrombotic agents may procure this compound to evaluate whether the amino substituent confers differential PAR-1 binding affinity, selectivity, or pharmacokinetic properties compared to the halogen/alkyl-substituted analogs exemplified in the patent. Such studies could inform freedom-to-operate strategies and the design of next-generation PAR-1 antagonists.

Regioisomeric Reference Standard for Analytical Method Development

Given the existence of a structurally similar regioisomer, [5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine (CAS 879590-27-9) , the target compound is suitable for use as a reference standard in developing and validating chromatographic methods capable of resolving closely related positional isomers. Analytical chemists requiring unambiguous compound identification in complex reaction mixtures or biological matrices can leverage the distinct InChI Keys (MSMFNYNBUOKSDJ-RMKNXTFCSA-N for the target versus LFAOPVVXRPIXJJ-RMKNXTFCSA-N for the comparator) and chromatographic retention properties to establish robust identity confirmation protocols. This application supports quality control in medicinal chemistry laboratories where isomer purity is critical to experimental reproducibility.

Chemical Building Block for Diversified Piperazine Library Synthesis

The target compound, as a substituted phenylamine derivative containing a cinnamoyl-piperazine core, can function as a versatile synthetic intermediate. The presence of a primary aromatic amine at the 4-position (relative to the chloro substituent) provides a reactive handle for further derivatization, including amide bond formation, sulfonylation, diazotization, or reductive amination. This makes the compound a valuable building block for constructing diversified compound libraries where the cinnamoyl-piperazine scaffold is maintained while varying the N-aryl substitution pattern. Such libraries may be screened against panels of CNS targets or kinases, capitalizing on the established pharmacological relevance of both cinnamoylpiperazine and phenylamine pharmacophores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for [3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.